3-[1-(1,3-benzodioxole-5-carbonyl)piperidin-3-yl]-N-(4-fluoro-2-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(1,3-Benzodioxole-5-carbonyl)piperidin-3-yl]-N-(4-fluoro-2-methylphenyl)propanamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1,3-benzodioxole-5-carbonyl)piperidin-3-yl]-N-(4-fluoro-2-methylphenyl)propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the 1,3-benzodioxole-5-carbonyl intermediate: This can be achieved through the reaction of 1,3-benzodioxole with a suitable acylating agent under acidic conditions.
Piperidine ring formation: The intermediate is then reacted with piperidine to form the piperidin-3-yl derivative.
Coupling with 4-fluoro-2-methylphenylpropanamide: The final step involves coupling the piperidin-3-yl derivative with 4-fluoro-2-methylphenylpropanamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[1-(1,3-benzodioxole-5-carbonyl)piperidin-3-yl]-N-(4-fluoro-2-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[1-(1,3-benzodioxole-5-carbonyl)piperidin-3-yl]-N-(4-fluoro-2-methylphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[1-(1,3-benzodioxole-5-carbonyl)piperidin-3-yl]-N-(4-fluoro-2-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole-5-carboxylic acid: Shares the benzodioxole moiety but lacks the piperidine and fluoro-methylphenyl groups.
Piperonal: Contains the benzodioxole structure but differs in the functional groups attached.
Uniqueness
3-[1-(1,3-benzodioxole-5-carbonyl)piperidin-3-yl]-N-(4-fluoro-2-methylphenyl)propanamide is unique due to its combination of a benzodioxole moiety, a piperidine ring, and a fluoro-methylphenyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
3-[1-(1,3-benzodioxole-5-carbonyl)piperidin-3-yl]-N-(4-fluoro-2-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O4/c1-15-11-18(24)6-7-19(15)25-22(27)9-4-16-3-2-10-26(13-16)23(28)17-5-8-20-21(12-17)30-14-29-20/h5-8,11-12,16H,2-4,9-10,13-14H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPUODQFBGNBDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CCC2CCCN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.